N-(4-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
This compound features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a methyl group at position 8, a phenyl group at position 3, and a thioacetamide side chain terminating in a 4-fluorophenyl moiety. The spirocyclic architecture introduces conformational rigidity, while the fluorine atom on the aryl group modulates electronic properties and lipophilicity. The thioether linkage (C–S–C) may enhance metabolic stability compared to oxygen-based analogs. Structural studies of related compounds (e.g., ) suggest that such frameworks are amenable to crystallographic analysis using tools like SHELX , enabling precise determination of molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4OS/c1-27-13-11-22(12-14-27)25-20(16-5-3-2-4-6-16)21(26-22)29-15-19(28)24-18-9-7-17(23)8-10-18/h2-10H,11-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFANGPRQYIWQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the triazaspirodecadienyl core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This can be achieved through a nucleophilic substitution reaction.
Attachment of the thioacetamide moiety: This step often involves the use of thioacetic acid or its derivatives under specific conditions to ensure the correct attachment.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Pharmacological Applications
N-(4-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide has been investigated for its potential as a therapeutic agent in various diseases:
Antitumor Activity
Research indicates that compounds with similar structural features exhibit selective antitumor effects by inhibiting specific enzymes like thioredoxin reductase (TrxR). This inhibition can lead to apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
The compound has shown promising antimicrobial activities against various pathogens. For instance, derivatives of similar triazole compounds have been tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans, demonstrating significant efficacy . The mechanism often involves disrupting microbial cell wall synthesis or function.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the triazole core : Utilizing cyclization reactions.
- Thioacetamide modification : Introducing the thio group to enhance biological activity.
Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antinociceptive Activity
In a study evaluating the analgesic potential of related compounds, several derivatives were tested using acetic acid-induced writhing and hot plate methods in animal models. Compounds similar to this compound exhibited significant pain relief effects at varying doses .
Quantum Chemical Calculations
Density Functional Theory (DFT) calculations have been utilized to predict the electronic properties and optimize the molecular geometry of similar compounds. These computational studies support experimental findings and provide insights into the compound's reactivity and interaction with biological targets .
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Spirocyclic Diazaspiro[4.5]decane Derivatives
Example Compounds :
- 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13)
- 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14)
Key Differences :
- Core Structure: Compounds 13 and 14 possess a 1,3-diazaspiro[4.5]decane-2,4-dione core, lacking the additional nitrogen and conjugated diene system present in the target compound’s triazaspiro[4.5]deca-1,3-dien framework.
- Substituents : The target compound’s 4-fluorophenyl group contrasts with the 3-chlorophenyl or unsubstituted phenyl groups in 13 and 13. Fluorine’s electronegativity and small atomic radius may improve membrane permeability compared to chlorine .
Table 1: Structural Comparison of Spirocyclic Analogs
N-Substituted Acetamide Derivatives
Example Compound : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
Key Differences :
- Backbone: The target compound’s spirocyclic system contrasts with the simpler acetamide-thiazole scaffold in .
- Aryl Groups : The 3,4-dichlorophenyl group in the analog vs. 4-fluorophenyl in the target compound highlights differences in halogen effects. Chlorine’s larger size and lower electronegativity could increase steric hindrance and reduce solubility compared to fluorine .
- Sulfur Placement : The thioether in the target compound vs. thiazole sulfur in the analog may influence redox stability and metal-binding properties.
Table 2: Pharmacokinetic Properties
Pesticide-Related Amides ()
Examples : Flutolanil, Cyprofuram, Methoprotryne
Functional Contrasts :
- Target Application : While pesticides like flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide) share amide backbones, the target compound’s spirocyclic system suggests a therapeutic (e.g., antimicrobial or kinase inhibitory) rather than pesticidal role.
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound vs. trifluoromethyl or chlorophenyl groups in pesticides may fine-tune electron distribution for selective target engagement.
Biological Activity
N-(4-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Features
- Fluorophenyl Group : Enhances lipophilicity and biological activity.
- Triazaspiro Structure : Imparts unique conformational properties that may influence receptor interactions.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds with similar triazaspiro structures have demonstrated moderate to high inhibition against various cancer cell lines, including glioblastoma and breast cancer models .
Case Study: Glioblastoma Inhibition
A study involving related triazaspiro compounds showed effective cytotoxicity against glioma cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds with similar moieties have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans .
Neuropharmacological Effects
The compound's potential as an antipsychotic agent has been explored in pharmacological models. It has been observed to interact with dopamine receptors, suggesting a possible application in treating schizophrenia .
Table: Summary of Biological Activities
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : The fluorophenyl group enhances binding affinity to various receptors.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Activation of apoptotic pathways in malignant cells has been noted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
